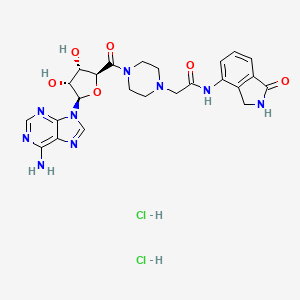

EB-47 dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[4-[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N9O6.2ClH/c25-20-16-21(28-10-27-20)33(11-29-16)24-18(36)17(35)19(39-24)23(38)32-6-4-31(5-7-32)9-15(34)30-14-3-1-2-12-13(14)8-26-22(12)37;;/h1-3,10-11,17-19,24,35-36H,4-9H2,(H,26,37)(H,30,34)(H2,25,27,28);2*1H/t17-,18+,19-,24+;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVMQSDIMNDTMII-MYXHFVDASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)NC2=CC=CC3=C2CNC3=O)C(=O)C4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CC(=O)NC2=CC=CC3=C2CNC3=O)C(=O)[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29Cl2N9O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

EB-47 Dihydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

EB-47 dihydrochloride (B599025) is a potent small molecule inhibitor primarily targeting Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the DNA damage response (DDR) pathway. It also exhibits significant inhibitory activity against Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2), which are involved in the Wnt/β-catenin signaling pathway. This technical guide provides an in-depth overview of the core mechanism of action of EB-47 dihydrochloride, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways.

Core Mechanism of Action

This compound functions as a potent and selective inhibitor of PARP-1.[1][2][3][4][5][6] Its mechanism of action is twofold:

-

Catalytic Inhibition: EB-47 acts as a substrate mimic of NAD+, binding to the nicotinamide (B372718) and adenosine (B11128) subsites of the PARP-1 catalytic domain.[1][4] This competitive inhibition prevents PARP-1 from synthesizing poly(ADP-ribose) (PAR) chains, a crucial step in the recruitment of DNA repair proteins to sites of DNA damage.

-

PARP Trapping: Beyond catalytic inhibition, EB-47 demonstrates a "PARP trapping" effect. By binding to PARP-1, it induces conformational changes that lock the enzyme onto DNA at the site of a single-strand break.[3][7] This trapped PARP-DNA complex is a physical obstacle to DNA replication and transcription, leading to the formation of more cytotoxic double-strand breaks, particularly in cancer cells with deficiencies in homologous recombination repair (e.g., BRCA1/2 mutations).

In addition to its effects on PARP-1, EB-47 also inhibits the catalytic activity of Tankyrase-1 and -2, which play a role in various cellular processes, including the Wnt/β-catenin signaling pathway.[2][3]

Quantitative Data

The inhibitory activity of this compound against various enzymes has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Enzyme | IC50 (nM) | Reference(s) |

| PARP-1 (ARTD-1) | 45 | [1][2][3][4] |

| Tankyrase-2 (TNKS2/ARTD6) | 45 | [2][3] |

| Tankyrase-1 (TNKS1/ARTD5) | 410 | [2][3] |

| ARTD5 | 410 | [1][4] |

| PARP10 | 1,179 | [2][3] |

Signaling Pathways

The inhibitory actions of this compound impact key cellular signaling pathways, primarily the DNA Damage Response and the Wnt/β-catenin pathway.

DNA Damage Response (DDR) Pathway

EB-47's inhibition of PARP-1 is central to its effect on the DDR pathway. In response to single-strand DNA breaks, PARP-1 is recruited to the damage site and, upon activation, synthesizes PAR chains that act as a scaffold for other DNA repair proteins. By preventing PAR synthesis, EB-47 disrupts this repair process. The subsequent trapping of PARP-1 on the DNA further exacerbates this effect, leading to stalled replication forks and the generation of double-strand breaks.

Wnt/β-catenin Signaling Pathway

EB-47's inhibition of Tankyrase 1 and 2 affects the Wnt/β-catenin pathway. Tankyrases are responsible for the PARsylation and subsequent degradation of Axin, a key component of the β-catenin destruction complex. By inhibiting Tankyrases, EB-47 stabilizes Axin levels, leading to the degradation of β-catenin and the downregulation of Wnt target gene expression.

Experimental Protocols

The following sections describe the methodologies used in the key experiments to characterize the mechanism of action of this compound. Note: These are descriptions of the experimental approaches. For detailed, step-by-step protocols, it is recommended to consult the original research articles.

PARP-1 Inhibition Assay (IC50 Determination)

A common method for determining the IC50 of PARP inhibitors is a fluorescence-based assay.

-

Principle: The assay measures the consumption of NAD+ by PARP-1. In the presence of an inhibitor like EB-47, NAD+ consumption is reduced.

-

General Workflow:

-

Recombinant human PARP-1 is incubated with a DNA template (e.g., nicked DNA) to activate the enzyme.

-

Varying concentrations of EB-47 are added.

-

The enzymatic reaction is initiated by the addition of NAD+.

-

After a set incubation period, a developing reagent is added that reacts with the remaining NAD+ to produce a fluorescent signal.

-

The fluorescence is measured, and the IC50 value is calculated from the dose-response curve.

-

In Vivo Ischemia-Reperfusion Model

The neuroprotective effects of EB-47 have been demonstrated in a rat model of stroke.

-

Model: Middle Cerebral Artery Occlusion (MCAO) model in rats.

-

Procedure:

-

A filament is inserted into the internal carotid artery to block the middle cerebral artery, inducing ischemia.

-

After a defined period (e.g., 90 minutes), the filament is withdrawn to allow reperfusion.

-

EB-47 is administered intravenously.

-

After a set time (e.g., 24 hours), the brain is harvested, and the infarct volume is measured, typically by staining with 2,3,5-triphenyltetrazolium chloride (TTC).

-

-

Outcome: EB-47 treatment has been shown to reduce the infarct volume in this model.[2][3]

Conclusion

This compound is a dual-action molecule that potently inhibits PARP-1 and the Tankyrase enzymes. Its primary mechanism of action involves both the catalytic inhibition of PARP-1 and the trapping of the enzyme on DNA, leading to synthetic lethality in susceptible cancer cells. Its ability to also modulate the Wnt/β-catenin pathway through Tankyrase inhibition further highlights its potential as a multifaceted therapeutic agent. The quantitative data and experimental evidence to date provide a strong foundation for its continued investigation in preclinical and clinical settings.

References

- 1. A two-step mechanism governing PARP1-DNA retention by PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Captured snapshots of PARP1 in the active state reveal the mechanics of PARP1 allostery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. oncotarget.com [oncotarget.com]

- 6. researchgate.net [researchgate.net]

- 7. Structural basis for allosteric PARP-1 retention on DNA breaks - PMC [pmc.ncbi.nlm.nih.gov]

EB-47 Dihydrochloride: A Technical Guide to its PARP-1 Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

EB-47 dihydrochloride (B599025) is a potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the DNA damage response (DDR) pathway.[1] This document provides a comprehensive technical overview of the selectivity profile of EB-47, presenting quantitative data on its inhibitory activity, detailed experimental methodologies for assessing PARP inhibition, and a visual representation of the PARP-1 signaling pathway. The data presented herein demonstrates that EB-47 is a highly potent and selective inhibitor of PARP-1, positioning it as a valuable tool for research into PARP-1 biology and as a potential starting point for the development of targeted cancer therapeutics.

Data Presentation: Inhibitor Potency and Selectivity

The inhibitory activity of EB-47 dihydrochloride has been quantified against several PARP enzymes. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its potency and selectivity.

| Target | IC50 (nM) | Selectivity (Fold vs. PARP-1) |

| PARP-1 (ARTD1) | 45 | 1 |

| ARTD5 | 410 | 9.1 |

| CdPARP | 860 | 19.1 |

| HsPARP | 1000 | 22.2 |

Table 1: Biochemical IC50 values of this compound against various PARP enzymes. Data indicates high potency for PARP-1 and significant selectivity over other tested PARP family members.[2][3]

A broader selectivity profile of EB-47 against a comprehensive panel of PARP family members and other protein kinases is not currently publicly available. Such studies are crucial for a complete understanding of its off-target effects and overall therapeutic window.

Experimental Protocols

The determination of the inhibitory potency (IC50) of EB-47 is typically performed using biochemical assays that measure the enzymatic activity of PARP-1. Below is a detailed methodology representative of standard practices for evaluating PARP inhibitors.

PARP-1 Enzymatic Assay (Fluorescence Polarization-Based)

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of PARP-1 by measuring the displacement of a fluorescently labeled NAD+ analog from the enzyme's active site.

Materials:

-

Recombinant human PARP-1 enzyme

-

Fluorescently labeled NAD+ analog (probe)

-

Activated DNA (e.g., calf thymus DNA treated with a DNA-damaging agent)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% (w/v) BSA)

-

This compound (or other test compounds)

-

384-well, low-volume, black, round-bottom plates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. A typical starting concentration range would be from 1 µM down to low picomolar concentrations.

-

Reagent Preparation:

-

Dilute the recombinant PARP-1 enzyme to the desired concentration in cold assay buffer.

-

Dilute the fluorescent NAD+ probe to its working concentration in the assay buffer.

-

Prepare the activated DNA at its working concentration in the assay buffer.

-

-

Assay Setup (in a 384-well plate):

-

Test Wells: Add 5 µL of the serially diluted EB-47 solution.

-

Positive Control (No Inhibition): Add 5 µL of assay buffer containing the same concentration of DMSO as the test wells.

-

Negative Control (No Enzyme): Add 10 µL of assay buffer.

-

-

Enzyme Addition: Add 5 µL of the diluted PARP-1 enzyme solution to the test and positive control wells.

-

Incubation: Incubate the plate at room temperature for 15 minutes, protected from light, to allow the compound to bind to the enzyme.

-

Probe Addition: Add 10 µL of the fluorescent NAD+ probe and activated DNA mixture to all wells.

-

Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

-

Data Acquisition: Measure the fluorescence polarization of each well using a plate reader.

Data Analysis:

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The percentage of inhibition is calculated as follows:

% Inhibition = 100 * (1 - [(FP_sample - FP_min) / (FP_max - FP_min)])

Where:

-

FP_sample is the fluorescence polarization of the test well.

-

FP_min is the fluorescence polarization of the negative control.

-

FP_max is the fluorescence polarization of the positive control.

The IC50 is the concentration of the inhibitor that results in 50% inhibition of the enzyme's activity.

Mandatory Visualizations

PARP-1 Signaling Pathway in DNA Damage Response

The following diagram illustrates the central role of PARP-1 in the base excision repair (BER) pathway, a major mechanism for repairing single-strand DNA breaks.

Caption: PARP-1 signaling in DNA repair.

Experimental Workflow for IC50 Determination

The following diagram outlines the key steps in a typical biochemical assay to determine the IC50 value of a PARP inhibitor.

Caption: Workflow for PARP IC50 determination.

Conclusion

This compound is a potent and selective inhibitor of PARP-1. Its high affinity for PARP-1 and significant selectivity over other tested PARP family members make it a valuable chemical probe for elucidating the biological functions of PARP-1. The provided experimental protocols offer a robust framework for the in vitro characterization of PARP inhibitors. Further investigation into the broader selectivity profile of EB-47 and its cellular activity is warranted to fully understand its therapeutic potential.

References

EB-47 Dihydrochloride: A Technical Guide to ARTD-1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of EB-47 dihydrochloride (B599025), a potent inhibitor of ADP-ribosyltransferase 1 (ARTD-1), also known as poly(ADP-ribose) polymerase 1 (PARP-1). This document details the compound's inhibitory activity, the experimental protocols for its characterization, and the signaling pathways it modulates.

Core Concept: ARTD-1/PARP-1 Inhibition by EB-47

EB-47 dihydrochloride is a small molecule inhibitor that demonstrates high potency and selectivity for ARTD-1.[1] Its mechanism of action involves mimicking the endogenous substrate NAD+, thereby competitively binding to the nicotinamide-adenosine dinucleotide (NAD+) binding site of the enzyme.[1] This inhibition of ARTD-1's catalytic activity has significant implications for cellular processes, most notably the DNA damage response.

Quantitative Data Summary

The inhibitory activity of this compound against various ADP-ribosyltransferases has been quantified through various biochemical assays. The following table summarizes the key inhibitory concentrations (IC50).

| Target Enzyme | IC50 Value | Notes |

| ARTD-1 (PARP-1) | 45 nM | Potent and selective inhibition.[1] |

| ARTD5 (PARP5a/Tankyrase 1) | 410 nM | Modest potency.[1] |

| Tankyrase 2 (TNKS2) | 45 nM | Dual site inhibitor.[2] |

| PARP10 | 1,179 nM | Lower potency.[2] |

| Clostridioides difficile PARP (CdPARP) | 0.86 µM | Inhibition of bacterial PARP.[1] |

| Human PARP (HsPARP) | 1.0 µM | General human PARP inhibition.[1] |

ARTD-1 Signaling in Base Excision Repair

ARTD-1 is a key player in the base excision repair (BER) pathway, a critical mechanism for repairing DNA single-strand breaks (SSBs) caused by endogenous and exogenous agents.[3][4] Upon detection of a DNA SSB, ARTD-1 is recruited to the site of damage and catalytically activated. This activation leads to the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself (auto-PARylation) and other acceptor proteins.[4][5] The negatively charged PAR polymer acts as a scaffold to recruit other DNA repair proteins, including the essential scaffold protein X-ray repair cross-complementing protein 1 (XRCC1).[3][4] XRCC1, in turn, coordinates the assembly of the BER machinery, including DNA polymerase β (Polβ) and DNA ligase IIIα (LigIIIα), to facilitate the repair of the DNA lesion.[3] Inhibition of ARTD-1 by EB-47 disrupts this signaling cascade, preventing the recruitment of repair factors and ultimately leading to the accumulation of unrepaired DNA damage.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. EB 47 (hydrochloride) - Applications - CAT N°: 34684 [bertin-bioreagent.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proteomic analysis of the downstream signaling network of PARP1 - PMC [pmc.ncbi.nlm.nih.gov]

EB-47 Dihydrochloride: A Technical Guide to a Dual PARP-1 and Tankyrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

EB-47 dihydrochloride (B599025) has emerged as a significant small molecule inhibitor targeting two key enzyme families: Poly(ADP-ribose) polymerases (PARPs) and tankyrases. Its potent and selective inhibition of PARP-1 and dual inhibition of tankyrase 1 and 2 position it as a valuable tool for research in DNA damage repair, Wnt/β-catenin signaling, and as a potential therapeutic agent. This technical guide provides a comprehensive overview of EB-47 dihydrochloride, including its chemical properties, mechanism of action, and detailed experimental protocols for its synthesis and evaluation.

Introduction

This compound, with the chemical name 5'-Deoxy-5'-[4-[2-[(2,3-dihydro-1-oxo-1H-isoindol-4-yl)amino]-2-oxoethyl]-1-piperazinyl]-5'-oxoadenosine dihydrochloride, is a potent inhibitor of PARP-1, a key enzyme in the base excision repair (BER) pathway of DNA repair.[1] Furthermore, it has been identified as a dual inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2), which are involved in the regulation of the Wnt/β-catenin signaling pathway.[1] This dual activity makes EB-47 a molecule of interest for investigating the interplay between DNA repair and developmental signaling pathways, as well as for its potential in cancer therapy and other diseases characterized by aberrant signaling in these pathways.

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C₂₄H₂₇N₉O₆ · 2HCl |

| Molecular Weight | 610.45 g/mol |

| CAS Number | 1190332-25-2 |

| Appearance | Solid |

| Purity | ≥98% |

| Solubility | Soluble in DMSO |

Mechanism of Action

This compound exerts its biological effects through the competitive inhibition of its target enzymes. It mimics the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) substrate, binding to the catalytic domain of PARP-1 and tankyrases, thereby preventing the transfer of ADP-ribose units to target proteins.

PARP-1 Inhibition and DNA Damage Repair

In the context of DNA damage, PARP-1 is rapidly recruited to single-strand breaks (SSBs). Its activation leads to the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, which serves as a scaffold to recruit DNA repair machinery. By inhibiting PARP-1, EB-47 prevents the formation of PAR chains, leading to the accumulation of unrepaired SSBs. In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these unrepaired SSBs can collapse replication forks, resulting in double-strand breaks (DSBs) and subsequent cell death through a mechanism known as synthetic lethality.

Figure 1: Mechanism of PARP-1 inhibition by EB-47.

Tankyrase Inhibition and Wnt/β-catenin Signaling

Tankyrases (TNKS1 and TNKS2) are key positive regulators of the Wnt/β-catenin signaling pathway. They PARsylate (poly-ADP-ribosylate) Axin, a central component of the β-catenin destruction complex. This modification marks Axin for ubiquitination and subsequent proteasomal degradation. The degradation of Axin leads to the stabilization and nuclear accumulation of β-catenin, which then activates the transcription of Wnt target genes. By inhibiting tankyrases, EB-47 prevents the degradation of Axin, thereby promoting the degradation of β-catenin and downregulating Wnt signaling.

Figure 2: Mechanism of Tankyrase inhibition by EB-47 in the Wnt/β-catenin pathway.

Quantitative Data

| Target | IC₅₀ (nM) | Reference |

| PARP-1 | 45 | [1] |

| TNKS1 | 410 | [1] |

| TNKS2 | 45 | [1] |

| ARTD5 (PARP5a) | 410 | [2] |

| PARP10 | 1179 | [1] |

Experimental Protocols

Synthesis of EB-47

The synthesis of EB-47 was first described by Jagtap et al. (2004). The following is a summarized protocol based on their publication.

Materials:

-

Methyl 3-nitro-2-methylbenzoate

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide

-

4-Amino-2,3-dihydro-1H-isoindol-1-one

-

1-(tert-Butoxycarbonyl)piperazine

-

Bromoacetyl bromide

-

Trifluoroacetic acid (TFA)

-

Adenosine-5'-carboxylic acid

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

Synthesis of 4-amino-2,3-dihydro-1H-isoindol-1-one: This intermediate is synthesized starting from methyl 3-nitro-2-methylbenzoate through a series of reactions including bromination, cyclization, and reduction of the nitro group.

-

Synthesis of 1-(2-bromoacetyl)piperazine: React 1-(tert-butoxycarbonyl)piperazine with bromoacetyl bromide, followed by deprotection of the Boc group using TFA.

-

Coupling of isoindolinone and piperazine (B1678402) fragments: React 4-amino-2,3-dihydro-1H-isoindol-1-one with 1-(2-bromoacetyl)piperazine to form the core structure.

-

Final coupling with adenosine: Couple the product from the previous step with adenosine-5'-carboxylic acid using HATU and DIPEA in DMF to yield EB-47.

-

Purification: The final product is purified by column chromatography.

-

Salt formation: The dihydrochloride salt is formed by treating the free base with HCl in an appropriate solvent.

Figure 3: Synthetic workflow for this compound.

PARP-1 Inhibition Assay

This protocol is a general method for determining the IC₅₀ of PARP-1 inhibitors.

Materials:

-

Recombinant human PARP-1

-

Activated DNA (e.g., sonicated calf thymus DNA)

-

NAD⁺

-

Biotinylated NAD⁺

-

Histones (H1 or a mixture)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

-

Streptavidin-HRP conjugate

-

HRP substrate (e.g., TMB)

-

Stop solution (e.g., 1 M H₂SO₄)

-

96-well plates (high-binding)

-

Plate reader

Procedure:

-

Coat plate: Coat a 96-well plate with histones overnight at 4°C.

-

Wash: Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Prepare reaction mixture: In each well, add assay buffer, activated DNA, and varying concentrations of this compound.

-

Add enzyme: Add recombinant PARP-1 to each well to initiate the reaction.

-

Add substrate: Add a mixture of NAD⁺ and biotinylated NAD⁺ to each well.

-

Incubate: Incubate the plate at room temperature for 1 hour.

-

Wash: Wash the plate to remove unincorporated NAD⁺.

-

Add conjugate: Add streptavidin-HRP conjugate to each well and incubate for 30 minutes.

-

Wash: Wash the plate.

-

Add substrate: Add HRP substrate and incubate until color develops.

-

Stop reaction: Add stop solution.

-

Read absorbance: Read the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Data analysis: Calculate the percent inhibition for each concentration of EB-47 and determine the IC₅₀ value using a suitable software.

Tankyrase Inhibition Assay

This protocol is based on the methods described by Haikarainen et al. (2013).

Materials:

-

Recombinant human TNKS1 or TNKS2

-

Biotinylated peptide substrate (containing a tankyrase binding motif)

-

NAD⁺

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

-

Streptavidin-coated scintillation proximity assay (SPA) beads

-

[³H]-NAD⁺

-

Microplates

-

Scintillation counter

Procedure:

-

Prepare reaction mixture: In a microplate, combine assay buffer, biotinylated peptide substrate, and varying concentrations of this compound.

-

Add enzyme: Add recombinant TNKS1 or TNKS2 to each well.

-

Add substrate: Add a mixture of NAD⁺ and [³H]-NAD⁺ to initiate the reaction.

-

Incubate: Incubate the plate at room temperature for 1-2 hours.

-

Stop reaction and add beads: Add streptavidin-coated SPA beads to stop the reaction and capture the biotinylated, radiolabeled product.

-

Incubate: Incubate for 30 minutes to allow the beads to settle.

-

Read: Read the plate in a scintillation counter.

-

Data analysis: Calculate the percent inhibition and determine the IC₅₀ value.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

This is a widely used model to study ischemic stroke and the neuroprotective effects of compounds.

Animals:

-

Male Sprague-Dawley or Wistar rats (250-300 g)

Procedure:

-

Anesthesia: Anesthetize the rat with a suitable anesthetic (e.g., isoflurane).

-

Surgical preparation: Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Occlusion: Ligate the distal ECA. Insert a nylon monofilament suture with a blunted tip into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

Ischemia duration: Maintain the occlusion for a specific period (e.g., 90 minutes).

-

Reperfusion: Withdraw the suture to allow reperfusion.

-

Drug administration: this compound can be administered at various time points (before, during, or after ischemia) via a suitable route (e.g., intravenous). A study reported a dose of 10 mg/kg per hour.[1]

-

Neurological assessment: Evaluate neurological deficits at different time points after reperfusion.

-

Infarct volume measurement: After a set period (e.g., 24 hours), euthanize the rat, remove the brain, and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

In Vivo Efficacy

Ischemia-Reperfusion Injury

In a rat model of transient middle cerebral artery occlusion, EB-47 was shown to reduce infarct volume, indicating a neuroprotective effect.[1]

Embryo Implantation

A study investigating the role of PARP1 in embryo implantation found that administration of a PARP1 inhibitor at the pre-implantation stage decreased the number of embryo implantation sites and blastocysts in mice.[2] While the specific inhibitor used was not explicitly named as EB-47 in the abstract, this finding suggests a potential role for PARP-1 inhibitors like EB-47 in modulating reproductive processes.

Conclusion

This compound is a valuable research tool for studying the intricate roles of PARP-1 and tankyrases in cellular processes. Its potent and selective inhibitory profile, coupled with demonstrated in vivo activity, makes it a compound of significant interest for drug development professionals in the fields of oncology, neurodegeneration, and reproductive biology. The detailed protocols provided in this guide are intended to facilitate further investigation into the therapeutic potential of this promising molecule.

References

Target Validation of EB-47 Dihydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation for EB-47 dihydrochloride (B599025), a potent inhibitor of Poly(ADP-ribose) Polymerase (PARP) and Tankyrase (TNKS) enzymes. This document outlines the core mechanism of action, presents key quantitative data, and offers detailed experimental protocols for researchers engaged in the preclinical evaluation of this and similar compounds.

Core Concepts and Mechanism of Action

EB-47 dihydrochloride is a small molecule inhibitor that primarily targets members of the PARP enzyme family. Its mechanism of action involves mimicking the endogenous substrate NAD+, thereby competitively inhibiting the catalytic activity of these enzymes. This inhibition has significant downstream consequences on cellular signaling pathways, most notably the DNA Damage Response (DDR) and the Wnt/β-catenin signaling cascade.

Primary Molecular Targets:

-

Poly(ADP-ribose) Polymerase 1 (PARP-1): A key enzyme in the repair of single-strand DNA breaks. Inhibition of PARP-1 leads to the accumulation of DNA damage, which can be synthetically lethal in cancer cells with pre-existing defects in other DNA repair pathways (e.g., BRCA1/2 mutations).

-

Tankyrase 1 and 2 (TNKS1/2): These enzymes are involved in various cellular processes, including the regulation of the Wnt/β-catenin signaling pathway. Tankyrases mediate the degradation of Axin, a key component of the β-catenin destruction complex. Inhibition of Tankyrases stabilizes Axin, leading to the suppression of Wnt/β-catenin signaling, a pathway often dysregulated in cancer.

-

Other PARP family members: this compound also shows activity against other PARP enzymes, such as PARP10, though with lower potency compared to PARP-1 and Tankyrases.

Quantitative Data Summary

The inhibitory potency of this compound against its primary targets has been determined through various in vitro assays. The following table summarizes the key quantitative data.

| Target | IC50 (nM) |

| PARP-1 | 45 |

| TNKS2 | 45 |

| TNKS1 | 410 |

| PARP10 | 1179 |

Signaling Pathways

The dual inhibition of PARP-1 and Tankyrases by this compound affects two critical signaling pathways in cancer biology.

PARP-1 and the DNA Damage Response

Inhibition of PARP-1 by this compound disrupts the Base Excision Repair (BER) pathway, a critical process for repairing single-strand DNA breaks. This leads to the accumulation of unresolved DNA lesions, which can stall and collapse replication forks, resulting in the formation of more cytotoxic double-strand breaks. In cancer cells with deficient homologous recombination repair (e.g., BRCA1/2 mutations), these double-strand breaks cannot be efficiently repaired, leading to synthetic lethality and apoptotic cell death.

Caption: Inhibition of PARP-1 by this compound in the DNA Damage Response.

Tankyrase and the Wnt/β-catenin Signaling Pathway

This compound inhibits Tankyrase 1 and 2, leading to the stabilization of Axin. Axin is a scaffold protein that is part of a "destruction complex" which also includes APC, GSK3β, and CK1. This complex targets β-catenin for proteasomal degradation. By stabilizing Axin, this compound enhances the activity of the destruction complex, leading to decreased levels of β-catenin. Consequently, the translocation of β-catenin to the nucleus is reduced, and the transcription of Wnt target genes, which are often involved in cell proliferation and survival, is suppressed.

Caption: Inhibition of Tankyrase by this compound in the Wnt/β-catenin Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments to validate the targeting of PARP-1 and Tankyrases by this compound.

In Vitro Enzymatic Assays

The following protocols describe how to determine the IC50 values of this compound against its primary targets.

This assay measures the incorporation of biotinylated NAD+ into histone proteins by PARP-1.

Materials:

-

Recombinant human PARP-1 enzyme

-

Histone-coated 96-well plates

-

Biotinylated NAD+

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

-

Plate reader with chemiluminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

-

Reaction Setup: To each well of the histone-coated plate, add the PARP-1 enzyme and the this compound dilution (or vehicle control).

-

Initiation: Start the reaction by adding biotinylated NAD+.

-

Incubation: Incubate the plate at 30°C for 1 hour.

-

Detection:

-

Wash the plate to remove unbound reagents.

-

Add Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

-

Wash the plate again.

-

Add chemiluminescent substrate and immediately read the signal on a plate reader.

-

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software.

This assay measures the consumption of NAD+ by Tankyrase.

Materials:

-

Recombinant human Tankyrase 1 or 2 enzyme

-

Histone-coated 96-well plates

-

NAD+

-

This compound

-

Assay buffer

-

Developing reagent (to detect remaining NAD+)

-

Plate reader with colorimetric detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

-

Reaction Setup: In a 96-well plate, add the Tankyrase enzyme, histone substrate, and the this compound dilution (or vehicle control).

-

Initiation: Start the reaction by adding NAD+.

-

Incubation: Incubate the plate at 30°C for 1 hour.

-

Detection:

-

Stop the enzymatic reaction.

-

Add a developing reagent that reacts with the remaining NAD+ to produce a colored product.

-

Read the absorbance at the appropriate wavelength.

-

-

Data Analysis: Calculate the percent inhibition and determine the IC50 value.

Caption: General workflow for in vitro enzymatic assays.

Cellular Assays

The following protocols are designed to validate the on-target effects of this compound in a cellular context.

This protocol assesses the inhibition of PARP-1 activity by measuring the downstream effect of PARP cleavage, a hallmark of apoptosis induced by PARP inhibitors in susceptible cell lines.

Materials:

-

Cancer cell line (e.g., BRCA-deficient breast or ovarian cancer cells)

-

Cell culture medium and supplements

-

This compound

-

Etoposide (positive control for apoptosis)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-PARP, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of this compound for 24-48 hours. Include a vehicle control and a positive control (e.g., etoposide).

-

Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane in blocking buffer.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody.

-

-

Detection: Add ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control (β-actin). An increase in the cleaved PARP fragment indicates apoptosis induction.

This protocol evaluates the effect of this compound on the Wnt/β-catenin pathway by measuring the levels of Axin and β-catenin.

Materials:

-

Cancer cell line with active Wnt signaling (e.g., colorectal cancer cell line)

-

Materials for cell culture, treatment, lysis, and protein quantification as in 4.2.1.

-

Primary antibodies (anti-Axin1, anti-β-catenin, anti-β-actin)

Procedure:

-

Cell Treatment: Treat cells with this compound for 24 hours.

-

Cell Lysis and Western Blotting: Follow the same procedure as in 4.2.1.

-

Immunoblotting: Use primary antibodies against Axin1 and β-catenin.

-

Analysis: An increase in Axin1 levels and a decrease in total β-catenin levels would confirm the inhibition of Tankyrase and the Wnt/β-catenin pathway.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement of this compound with PARP-1 and Tankyrases in intact cells.

Materials:

-

Cell line of interest

-

This compound

-

PBS

-

Lysis buffer with protease inhibitors

-

PCR tubes

-

Thermal cycler

-

Western blotting reagents and antibodies for the target proteins

Procedure:

-

Cell Treatment: Treat cells with this compound or vehicle control for 1 hour.

-

Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler.

-

Cell Lysis: Lyse the cells by freeze-thawing.

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.

-

Western Blotting: Collect the supernatant (soluble fraction) and analyze the protein levels of the target (PARP-1 or Tankyrase) by Western blotting as described in 4.2.1.

-

Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and direct engagement.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

The target validation of this compound relies on a multi-faceted approach encompassing in vitro enzymatic assays and cell-based functional and target engagement assays. The data strongly support its role as a potent dual inhibitor of PARP-1 and Tankyrase enzymes. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the therapeutic potential of this compound and similar compounds in preclinical models of cancer and other diseases.

chemical structure of EB-47 dihydrochloride

An In-depth Technical Guide to EB-47 Dihydrochloride (B599025)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of EB-47 dihydrochloride, a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1) and Tankyrase 2 (TNKS2). This document details its chemical structure, biological activity, and its role in relevant signaling pathways, supported by experimental data and methodologies.

Chemical Structure and Properties

This compound is a small molecule inhibitor with the formal name 5′-deoxy-5′-[4-[2-[(2,3-dihydro-1-oxo-1H-isoindol-4-yl)amino]-2-oxoethyl]-1-piperazinyl]-5′-oxo-adenosine, dihydrochloride.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1190332-25-2 | [1][2][3] |

| Molecular Formula | C24H27N9O6 • 2HCl | [1] |

| Formula Weight | 610.5 g/mol | [1][2] |

| Purity | ≥98% | [1] |

| Appearance | Solid | [1] |

| Solubility | DMSO: 50 mg/mL (sonicated) | [1] |

| SMILES | O=C(N1CCN(CC(NC2=C3C(C(NC3)=O)=CC=C2)=O)CC1)[C@H]4O--INVALID-LINK--(N5C=NC6=C(N)N=CN=C65)--INVALID-LINK--[C@@H]4O.Cl.Cl | [1] |

| InChI Key | VVMQSDIMNDTMII-MYXHFVDASA-N | [1] |

| Storage | -20°C | [1] |

Biological Activity and Quantitative Data

This compound is a potent inhibitor of PARP1 and a dual-site inhibitor of TNKS2.[1][4] It also shows inhibitory activity against Tankyrase 1 (TNKS1) and PARP10.[1][4] The inhibitory concentrations (IC50) are summarized in the following table.

| Target | IC50 (nM) | Reference |

| PARP1 | 45 | [1][4] |

| TNKS2 | 45 | [1][4] |

| TNKS1 | 410 | [1][4] |

| PARP10 | 1,179 | [1][4] |

In addition to its enzymatic inhibition, this compound has demonstrated efficacy in an in vivo model of ischemia-reperfusion injury. In a rat model of middle cerebral artery occlusion (MCAO), administration of EB-47 (10 mg/kg per hour) was shown to reduce infarct volume.[1][4]

Signaling Pathways

The primary targets of this compound, PARP1 and TNKS2, are key enzymes in distinct but interconnected signaling pathways crucial for cell survival, DNA repair, and cell proliferation.

PARP1 and DNA Damage Response

PARP1 is a critical enzyme in the base excision repair (BER) pathway, a major DNA repair mechanism. Upon DNA damage, PARP1 binds to single-strand breaks and synthesizes poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins. This PARylation process recruits other DNA repair proteins to the site of damage to facilitate repair. Inhibition of PARP1 by this compound prevents this recruitment, leading to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells with existing DNA repair defects (e.g., BRCA1/2 mutations).

TNKS2 and Wnt/β-catenin Signaling

Tankyrase 2 (TNKS2) is a key positive regulator of the Wnt/β-catenin signaling pathway. TNKS2 PARylates Axin, a component of the β-catenin destruction complex. This PARylation leads to the ubiquitination and subsequent degradation of Axin. The degradation of the destruction complex allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of Wnt target genes, promoting cell proliferation. By inhibiting TNKS2, this compound stabilizes Axin, leading to the degradation of β-catenin and the downregulation of Wnt signaling. This can be particularly effective in cancers driven by aberrant Wnt pathway activation.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are crucial for the replication and extension of these findings.

In Vitro PARP1 Inhibition Assay (General Protocol)

This protocol describes a general method for determining the IC50 value of an inhibitor against PARP1.

Materials:

-

Recombinant human PARP1 enzyme

-

Histone-coated 96-well plates

-

Biotinylated NAD+

-

Streptavidin-HRP conjugate

-

HRP substrate (e.g., TMB)

-

Stop solution

-

This compound

-

Assay buffer

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add the diluted inhibitor or vehicle control to the wells of the histone-coated plate.

-

Add the PARP1 enzyme to each well.

-

Initiate the reaction by adding biotinylated NAD+.

-

Incubate the plate at room temperature for a specified time (e.g., 1 hour).

-

Wash the plate to remove unbound reagents.

-

Add streptavidin-HRP conjugate to each well and incubate.

-

Wash the plate again.

-

Add the HRP substrate and incubate until color develops.

-

Add the stop solution.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable software.

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model (General Protocol)

This protocol outlines a general procedure for inducing focal cerebral ischemia in rodents to evaluate the neuroprotective effects of compounds like EB-47.

Materials:

-

Anesthetized rat or mouse

-

Surgical instruments

-

Monofilament suture (e.g., nylon)

-

Heating pad to maintain body temperature

-

This compound formulation for infusion

-

TTC (2,3,5-triphenyltetrazolium chloride) for infarct staining

Procedure:

-

Anesthetize the animal and make a midline cervical incision.

-

Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the CCA proximally and the ECA distally.

-

Introduce a monofilament suture into the ICA via an incision in the ECA stump.

-

Advance the suture until it occludes the origin of the middle cerebral artery (MCA).

-

Administer this compound or vehicle control via a suitable route (e.g., intravenous infusion) at the specified dose (e.g., 10 mg/kg per hour).

-

After a defined period of occlusion (e.g., 60-90 minutes), withdraw the suture to allow for reperfusion.

-

Allow the animal to recover for a set period (e.g., 24 hours).

-

Sacrifice the animal and harvest the brain.

-

Slice the brain into coronal sections and stain with TTC.

-

Quantify the infarct volume by image analysis.

Conclusion

This compound is a valuable research tool for studying the roles of PARP1 and TNKS2 in various cellular processes, including DNA repair and Wnt signaling. Its potent and dual inhibitory activity makes it a compound of interest for further investigation in oncology and neuroprotection. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What are TNKS2 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Molecular insights on TNKS1/TNKS2 and inhibitor-IWR1 interactions - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 4. Activation of Poly(ADP-Ribose) Polymerase by Myocardial Ischemia and Coronary Reperfusion in Human Circulating Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: EB-47 Dihydrochloride

CAS Number: 1190332-25-2

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of EB-47 dihydrochloride (B599025), a potent small molecule inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1) and Tankyrase 2 (TNKS2). This document summarizes its biochemical properties, mechanism of action, and key experimental data, offering a valuable resource for professionals in drug discovery and development.

Core Compound Information

| Property | Value |

| CAS Number | 1190332-25-2[1] |

| Molecular Formula | C24H27N9O6 · 2HCl[2][3] |

| Molecular Weight | 610.45 g/mol [2] |

| Alternate Names | 1-Piperazineacetamide,4-[1-(6-amino-9H-purin-9-yl)-1-deoxy-β-D-ribofuranuron]-N-(2,3-dihydro-1H-isoindol-4-yl)-1-one.2HCl.2H2O[1] |

| Primary Targets | PARP-1, Tankyrase 2 (TNKS2)[2][4] |

| Solubility | Soluble to 5 mM in water with gentle warming and to 50 mM in DMSO.[3] |

Mechanism of Action

EB-47 dihydrochloride is a potent and selective dual inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1) and Tankyrase 2 (TNKS2), with a reported IC50 of 45 nM for both enzymes.[2][4] It also demonstrates inhibitory activity against Tankyrase 1 (TNKS1) and PARP10, albeit at higher concentrations.[2][4] The compound acts as a mimic of the natural substrate NAD+, binding to the enzyme's active site and preventing the transfer of ADP-ribose units to target proteins.[5]

Signaling Pathways

1. PARP-1 and DNA Damage Repair:

PARP-1 is a key enzyme in the base excision repair (BER) pathway, a critical process for repairing single-strand DNA breaks. By inhibiting PARP-1, EB-47 prevents the recruitment of other DNA repair proteins to the site of damage. In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the accumulation of unrepaired single-strand breaks leads to the formation of double-strand breaks during replication. These cannot be effectively repaired, resulting in synthetic lethality and targeted cancer cell death.

2. Tankyrase Inhibition and Wnt/β-catenin Signaling:

Tankyrases (TNKS1 and TNKS2) are members of the PARP family that play a crucial role in the Wnt/β-catenin signaling pathway. They PARsylate (poly-ADP-ribosylate) Axin, a key component of the β-catenin destruction complex. This modification targets Axin for ubiquitination and proteasomal degradation. The degradation of Axin leads to the stabilization and nuclear translocation of β-catenin, which then activates the transcription of Wnt target genes, many of which are involved in cell proliferation and survival. By inhibiting tankyrases, EB-47 is predicted to stabilize Axin, leading to the degradation of β-catenin and subsequent downregulation of the Wnt signaling pathway.

Quantitative Data

The inhibitory activity of this compound has been characterized against several members of the PARP family.

| Target Enzyme | IC50 (nM) |

| PARP-1 | 45[2][3][4] |

| Tankyrase 2 (TNKS2) | 45[2][4] |

| Tankyrase 1 (TNKS1) | 410[2][4] |

| PARP10 | 1,179[2][4] |

| CdPARP | 860[5][6] |

| HsPARP | 1,000[5][6] |

Experimental Protocols

In Vitro PARP1 Enzymatic Assay (General Protocol)

This protocol describes a general method for determining the IC50 of an inhibitor against PARP-1, similar to assays used to characterize compounds like EB-47.

Materials:

-

Recombinant human PARP-1 enzyme

-

Activated DNA (e.g., histone H1)

-

Biotinylated NAD+

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

-

Streptavidin-coated plates

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

HRP-conjugated anti-biotin antibody

-

TMB substrate

-

Stop solution (e.g., 1 M H2SO4)

-

This compound or other test inhibitors

Procedure:

-

Coat a 96-well streptavidin plate with histone H1 and wash to remove unbound histone.

-

Prepare serial dilutions of this compound in assay buffer.

-

In each well, add the PARP-1 enzyme, activated DNA, and the test inhibitor at various concentrations.

-

Initiate the reaction by adding biotinylated NAD+.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Wash the plate to remove unincorporated biotinylated NAD+.

-

Add HRP-conjugated anti-biotin antibody and incubate.

-

Wash the plate and add TMB substrate.

-

Stop the reaction with the stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model in Rats

EB-47 has been shown to be effective in a rat model of ischemia-reperfusion injury.[2][4] The following is a general protocol for the MCAO model.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300g)

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments

-

Nylon suture (e.g., 4-0) with a silicon-coated tip

-

Heating pad to maintain body temperature

-

This compound solution for infusion

Procedure:

-

Anesthetize the rat and secure it in a supine position.

-

Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the CCA proximally and the ECA distally.

-

Insert the silicon-coated nylon suture into the ICA through an incision in the ECA stump.

-

Advance the suture approximately 18-20 mm until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).

-

After the desired period of occlusion (e.g., 60-120 minutes), withdraw the suture to allow for reperfusion.

-

Administer this compound (e.g., 10 mg/kg per hour) intravenously during or after the occlusion period.[2][4]

-

Close the incision and allow the animal to recover.

-

After a set period (e.g., 24 hours), euthanize the animal and harvest the brain.

-

Slice the brain into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

-

Quantify the infarct volume using image analysis software.

Summary and Future Directions

This compound is a well-characterized dual inhibitor of PARP-1 and tankyrase 2. Its ability to target both DNA repair and the Wnt/β-catenin signaling pathway makes it a compound of significant interest for oncology and potentially other therapeutic areas such as neuroprotection. Further research is warranted to fully elucidate its effects on the Wnt/β-catenin and potentially the Hippo/YAP signaling pathways in various disease models. Additionally, comprehensive pharmacokinetic and toxicology studies will be essential for its further development as a clinical candidate.

References

EB-47 Dihydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

EB-47 dihydrochloride (B599025) is a potent small molecule inhibitor targeting two key enzyme families: poly (ADP-ribose) polymerases (PARPs) and tankyrases (TNKS). Its dual inhibitory action makes it a valuable tool for investigating a range of cellular processes, including DNA damage repair, Wnt/β-catenin signaling, and YAP signaling. This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and experimental applications of EB-47 dihydrochloride, complete with detailed protocols and data visualizations to support laboratory research.

Chemical and Physical Properties

This compound is a synthetic compound with the molecular formula C24H29Cl2N9O6.[1] It is typically supplied as a solid and is soluble in water and organic solvents such as DMSO.[2][3]

| Property | Value | Reference |

| Molecular Formula | C24H27N9O6 • 2HCl | [3][4][5] |

| Molecular Weight | 610.45 g/mol | [2][6] |

| Alternative Names | 5′-deoxy-5′-[4-[2-[(2,3-dihydro-1-oxo-1H-isoindol-4-yl)amino]-2-oxoethyl]-1-piperazinyl]-5′-oxo-adenosine, dihydrochloride | [3][5] |

| CAS Number | 1190332-25-2 | [1][3][4][5] |

| Appearance | Solid | [2][6] |

| Solubility | H2O: 10 mg/mL, DMSO: 50 mg/mL (with sonication) | [2][3][6] |

| Storage | -20°C | [2][6] |

Mechanism of Action

EB-47 acts as a competitive inhibitor at the NAD+ binding site of its target enzymes. This mimicry of the natural substrate allows it to effectively block the catalytic activity of both PARP-1 and tankyrases.

PARP Inhibition

Poly (ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. Upon detecting a SSB, PARP-1 binds to the damaged DNA and synthesizes poly (ADP-ribose) (PAR) chains on itself and other acceptor proteins. This process, known as PARylation, recruits other DNA repair proteins to the site of damage.

EB-47 potently inhibits the catalytic activity of PARP-1, preventing the formation of PAR chains. This inhibition leads to the accumulation of unrepaired SSBs, which can subsequently be converted into more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations, the inability to repair these DSBs leads to cell death, a concept known as synthetic lethality. Furthermore, some PARP inhibitors, including EB-47, can "trap" the PARP-1 enzyme on the DNA, forming a toxic protein-DNA complex that further contributes to cytotoxicity.

Tankyrase Inhibition

Tankyrase 1 (TNKS1) and 2 (TNKS2) are members of the PARP family that regulate the stability of several proteins through PARsylation-dependent ubiquitination. A key target of tankyrases is Axin, a scaffold protein in the β-catenin destruction complex. By PARsylating Axin, tankyrases mark it for degradation by the proteasome. The degradation of Axin leads to the stabilization and nuclear accumulation of β-catenin, a key transcriptional coactivator in the Wnt signaling pathway. Aberrant activation of the Wnt/β-catenin pathway is a hallmark of many cancers.

EB-47 inhibits the catalytic activity of TNKS1 and TNKS2, preventing the PARsylation and subsequent degradation of Axin. The resulting stabilization of Axin enhances the activity of the β-catenin destruction complex, leading to the phosphorylation and degradation of β-catenin and the downregulation of Wnt signaling.

Additionally, tankyrase inhibition has been shown to stabilize angiomotin (AMOT) family proteins. Angiomotins are negative regulators of the Hippo-YAP signaling pathway. By preventing the degradation of angiomotins, tankyrase inhibitors can suppress the activity of the transcriptional coactivator YAP, which is often overactive in cancer.

In Vitro Activity

EB-47 has been demonstrated to be a potent inhibitor of PARP-1 and tankyrases in biochemical assays.

| Target | IC50 | Reference |

| PARP-1 | 45 nM | [3][5] |

| TNKS1 | 410 nM | [3][5] |

| TNKS2 | 45 nM | [3][5] |

| PARP10 | 1,179 nM | [3][5] |

Signaling Pathway Diagrams

Caption: Mechanism of PARP-1 Inhibition by EB-47.

Caption: Mechanism of Tankyrase Inhibition by EB-47.

Experimental Protocols

Synthesis of this compound

The synthesis of EB-47 is described as compound 8a in the following publication:

-

Jagtap, P. G., Southan, G. J., Baloglu, E., et al. (2004). The discovery and synthesis of novel adenosine (B11128) substituted 2,3-dihydro-1H-isoindol-1-ones: Potent inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1). Bioorganic & Medicinal Chemistry Letters, 14(1), 81-85.

The synthesis involves the preparation of a 4-(N-acyl)-2,3-dihydro-1H-isoindol-1-one intermediate from methyl-3-nitro-2-methylbenzoate, which is then linked to an adenosine derivative via a piperazine (B1678402) and succinyl spacer. For the detailed, step-by-step synthetic procedure, please refer to the supplementary information of the cited manuscript.

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model in Rats

EB-47 has been shown to reduce infarct volume in a rat model of ischemia-reperfusion injury. The following is a generalized protocol based on standard MCAO procedures. The specific parameters for the study involving EB-47 should be referenced from the primary literature.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300g)

-

This compound

-

Sterile saline (0.9%)

-

Anesthetic (e.g., isoflurane)

-

4-0 nylon monofilament with a silicon-coated tip

-

Surgical instruments for microsurgery

-

2,3,5-triphenyltetrazolium chloride (TTC)

Procedure:

-

Anesthesia and Surgical Preparation:

-

Anesthetize the rat with isoflurane (B1672236) (e.g., 4% for induction, 1.5-2% for maintenance).

-

Place the animal in a supine position and maintain body temperature at 37°C.

-

Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

-

Induction of Ischemia:

-

Ligate the distal ECA.

-

Temporarily clamp the CCA and ICA.

-

Insert the 4-0 nylon monofilament through an incision in the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA). The typical insertion depth is 18-20 mm from the carotid bifurcation.

-

The duration of occlusion is typically 60-120 minutes for transient MCAO.

-

-

Drug Administration:

-

Prepare a solution of this compound in sterile saline.

-

Administer EB-47 (e.g., 10 mg/kg per hour) via intravenous infusion, starting at a specific time point relative to the onset of ischemia or reperfusion.

-

-

Reperfusion:

-

After the designated occlusion period, withdraw the monofilament to allow for reperfusion.

-

Close the incision with sutures.

-

-

Assessment of Infarct Volume:

-

At 24 or 48 hours post-reperfusion, euthanize the animal and harvest the brain.

-

Slice the brain into 2 mm coronal sections.

-

Stain the slices with a 2% TTC solution. Viable tissue will stain red, while the infarcted tissue will remain white.

-

Quantify the infarct volume using image analysis software.

-

Caption: Workflow for the in vivo MCAO model.

In Vitro PARP-1 Inhibition Assay

This is a generalized protocol for a biochemical assay to determine the IC50 of EB-47 against PARP-1.

Materials:

-

Recombinant human PARP-1 enzyme

-

Activated DNA (e.g., nicked DNA)

-

NAD+

-

This compound

-

Assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

-

96-well assay plates

-

Detection system (e.g., colorimetric, fluorometric, or chemiluminescent kit for measuring PAR formation or NAD+ consumption)

Procedure:

-

Prepare Reagents:

-

Prepare a serial dilution of this compound in assay buffer.

-

Prepare a solution of PARP-1 enzyme, activated DNA, and NAD+ in assay buffer.

-

-

Assay Reaction:

-

To each well of a 96-well plate, add the EB-47 dilution (or vehicle control).

-

Initiate the reaction by adding the PARP-1/DNA/NAD+ mixture.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

-

Detection:

-

Stop the reaction and add the detection reagents according to the manufacturer's instructions of the chosen assay kit.

-

Measure the signal (e.g., absorbance, fluorescence, or luminescence) using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of PARP-1 inhibition for each concentration of EB-47.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

-

In Vitro Wnt/β-catenin Signaling Reporter Assay

This protocol describes a cell-based assay to measure the effect of EB-47 on Wnt/β-catenin signaling.

Materials:

-

HEK293T or other suitable cell line

-

TOPFlash (luciferase reporter for TCF/LEF activity) and FOPFlash (negative control) plasmids

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent

-

Wnt3a conditioned media (or other Wnt pathway agonist, e.g., LiCl)

-

This compound

-

Dual-luciferase reporter assay system

Procedure:

-

Cell Seeding and Transfection:

-

Seed HEK293T cells in a 24- or 96-well plate.

-

Co-transfect the cells with the TOPFlash (or FOPFlash) and Renilla luciferase plasmids using a suitable transfection reagent.

-

-

Treatment:

-

After 24 hours, treat the cells with a serial dilution of this compound.

-

Stimulate Wnt signaling by adding Wnt3a conditioned media or LiCl.

-

-

Luciferase Assay:

-

After an appropriate incubation period (e.g., 16-24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold change in reporter activity relative to the vehicle-treated control.

-

Determine the IC50 value of EB-47 for the inhibition of Wnt/β-catenin signaling.

-

Conclusion

This compound is a versatile and potent research tool for investigating the roles of PARP-1 and tankyrases in various biological contexts. Its well-defined mechanism of action and demonstrated efficacy in both in vitro and in vivo models make it a valuable compound for studies in cancer biology, neuroprotection, and other areas where PARP and Wnt/YAP signaling pathways are implicated. The information and protocols provided in this guide are intended to facilitate the effective use of this compound in laboratory research. Researchers are encouraged to consult the primary literature for specific experimental details and to optimize protocols for their particular experimental systems.

References

- 1. A novel tankyrase small-molecule inhibitor suppresses APC mutation-driven colorectal tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Long-lasting neuroprotection and neurological improvement in stroke models with new, potent and brain permeable inhibitors of poly(ADP-ribose) polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. TANKYRASE Inhibition Enhances the Antiproliferative Effect of PI3K and EGFR Inhibition, Mutually Affecting β-CATENIN and AKT Signaling in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tankyrase Inhibition Blocks Wnt/β-Catenin Pathway and Reverts Resistance to PI3K and AKT Inhibitors in the Treatment of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

EB-47 Dihydrochloride: An In-Depth Technical Guide on a Potent NAD+ Analog and PARP-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

EB-47 dihydrochloride (B599025) is a potent and selective small molecule inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme critically involved in DNA repair, genomic stability, and cell death. As a structural analog of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), EB-47 competitively binds to the catalytic domain of PARP-1, effectively blocking its enzymatic activity. This inhibition has significant implications for cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways, and holds promise for the treatment of ischemia-reperfusion injury and other conditions involving PARP-1 hyperactivation. While not a direct sirtuin activator, its inhibition of PARP-1 can indirectly influence sirtuin activity by increasing the intracellular availability of their common substrate, NAD+. This technical guide provides a comprehensive overview of EB-47 dihydrochloride, including its mechanism of action, quantitative inhibitory data, relevant signaling pathways, and experimental methodologies.

Core Mechanism of Action: A Competitive NAD+ Analog

This compound functions as a potent inhibitor of PARP-1 by mimicking the structure of its substrate, NAD+.[1] It competitively occupies the nicotinamide-binding pocket within the catalytic domain of PARP-1, preventing the enzyme from utilizing NAD+ to synthesize poly(ADP-ribose) (PAR) chains.[1] This blockade of PARP-1's enzymatic function has two major downstream consequences:

-

Inhibition of DNA Repair: PARP-1 is a key sensor of DNA single-strand breaks (SSBs). Upon binding to damaged DNA, it synthesizes PAR chains that act as a scaffold to recruit other DNA repair proteins.[2] By inhibiting this process, EB-47 prevents the efficient repair of SSBs, which can then lead to the formation of more lethal double-strand breaks during DNA replication. This mechanism is the basis for the synthetic lethality observed in cancer cells with deficient homologous recombination repair pathways, such as those with BRCA1/2 mutations.[1]

-

PARP Trapping: Beyond catalytic inhibition, EB-47 has been shown to induce an allosteric change in the PARP-1 protein structure.[3][4] This conformational change increases the affinity of PARP-1 for DNA, effectively "trapping" the enzyme on the DNA lesion.[3] This trapped PARP-1-DNA complex can itself be a cytotoxic lesion, further contributing to the compound's therapeutic effect.[4]

Quantitative Inhibitory Profile

This compound exhibits high potency and selectivity for PARP-1, along with activity against other related enzymes. The available quantitative data is summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of EB-47

| Target Enzyme | IC50 Value | Reference |

| PARP-1 (ARTD-1) | 45 nM | [5][6] |

| Tankyrase 2 (TNKS2/ARTD6) | 45 nM | [5][6] |

| ARTD5 | 410 nM | [7][8] |

| Tankyrase 1 (TNKS1/ARTD5) | 410 nM | [5][6] |

| PARP10 | 1,179 nM | [5][6] |

| HsPARP | 1.0 µM | [7][8] |

| CdPARP | 0.86 µM | [7][8] |

Table 2: In Vivo Efficacy of EB-47

| Model | Species | Dose | Effect | Reference |

| Ischemia-Reperfusion Injury (MCAO) | Rat | 10 mg/kg per hour | Reduced infarct volume | [5][6] |

| Embryo Implantation | Mouse | 2 µM (5 days) | Decreased number of embryo implantation sites and blastocysts | [7][8] |

Key Signaling Pathways Modulated by this compound

The inhibitory action of EB-47 on PARP-1 and tankyrases impacts several critical cellular signaling pathways.

PARP-1-Mediated DNA Damage Response and Cell Death

EB-47 directly interferes with the PARP-1-mediated DNA damage response. In the presence of DNA damage, PARP-1 is activated and initiates a signaling cascade that leads to either DNA repair or, in cases of extensive damage, a form of programmed cell death known as parthanatos.[9][10][11]

Indirect Sirtuin Activation via NAD+ Sparing

Sirtuins are a family of NAD+-dependent deacetylases that play crucial roles in metabolism, stress resistance, and aging.[3][12] PARP-1 and sirtuins compete for the same cellular pool of NAD+.[4][12] By inhibiting the NAD+-consuming activity of PARP-1, EB-47 can lead to an increase in the intracellular NAD+ concentration. This "NAD+ sparing" effect can indirectly enhance the activity of sirtuins.[12]

Tankyrase Inhibition and the Wnt/β-catenin Pathway

EB-47 also inhibits tankyrase 1 and 2, which are involved in the regulation of the Wnt/β-catenin signaling pathway.[5][6] Tankyrases PARsylate Axin, a key component of the β-catenin destruction complex, targeting it for ubiquitination and degradation.[13][14] By inhibiting tankyrases, EB-47 can stabilize Axin, leading to the degradation of β-catenin and the downregulation of Wnt target genes.[13]

References

- 1. Bioluminescence Assay of Lysine Deacylase Sirtuin Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Crosstalk between poly(ADP-ribose) polymerase and sirtuin enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. EB 47 (hydrochloride) - Applications - CAT N°: 34684 [bertin-bioreagent.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Molecular mechanisms of cell death by parthanatos: More questions than answers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Parthanatos: mitochondrial-linked mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Parthanatos as a Cell Death Pathway Underlying Retinal Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. PARP-1 inhibition increases mitochondrial metabolism through SIRT1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tankyrase inhibition stabilizes axin and antagonizes Wnt signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of EB-47 Dihydrochloride: A PARP-1 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

EB-47 dihydrochloride (B599025) is a potent and selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the cellular response to DNA damage. Its discovery has provided a valuable chemical tool for studying the role of PARP-1 in various physiological and pathological processes, including DNA repair, inflammation, and cell death. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of EB-47 dihydrochloride, including detailed experimental protocols and a summary of its inhibitory activity.

Discovery and Mechanism of Action

The discovery of this compound was first reported by Jagtap and colleagues in a 2004 publication in Bioorganic & Medicinal Chemistry Letters.[1][2] The researchers designed and synthesized a series of novel adenosine-substituted 2,3-dihydro-1H-isoindol-1-ones with the aim of developing potent PARP-1 inhibitors. EB-47 emerged as a lead compound from this series, demonstrating significant inhibitory activity against PARP-1.

The mechanism of action of EB-47 involves its function as a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) mimic. It competitively binds to the NAD+ binding site of PARP-1, thereby preventing the synthesis of poly(ADP-ribose) (PAR) chains, a crucial step in the DNA damage response pathway. By inhibiting PARP-1, EB-47 can potentiate the effects of DNA-damaging agents and induce synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

Synthesis of this compound

The synthesis of this compound involves a multi-step process, beginning with the preparation of the key intermediates: 4-amino-2,3-dihydro-1H-isoindol-1-one and an activated adenosine-5'-carboxylic acid derivative. While the exact, detailed protocol from the original discovery paper is not publicly available, a plausible synthetic route can be constructed based on established organic chemistry principles and related literature.

Proposed Synthetic Pathway:

A likely synthetic approach involves the initial synthesis of 4-amino-2,3-dihydro-1H-isoindol-1-one, which can be prepared from 4-nitro-2,3-dihydro-1H-isoindol-1-one via reduction of the nitro group.[3] Separately, adenosine (B11128) is converted to its 5'-carboxylic acid derivative, which is then activated for amide bond formation. The final step involves the coupling of the 4-amino-2,3-dihydro-1H-isoindol-1-one with the activated adenosine derivative, followed by deprotection and salt formation to yield this compound.

References

Unraveling the Role of Eusynstyelamide B in the DNA Damage Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The integrity of our genome is under constant assault from both endogenous and exogenous sources of DNA damage. To counter these threats, cells have evolved a complex and sophisticated network of signaling pathways collectively known as the DNA Damage Response (DDR). The DDR is a critical guardian of genomic stability, orchestrating a series of events including cell cycle arrest, DNA repair, and, in cases of irreparable damage, the initiation of apoptosis or senescence. Key players in this intricate network include the master kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which act as apical sensors of DNA double-strand breaks (DSBs) and single-strand breaks (SSBs), respectively. Their activation triggers a cascade of phosphorylation events that amplify the damage signal and mobilize the cellular repair machinery.